Natural Yellow 18
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Overview
Description
Berberine is a naturally occurring alkaloid found in various plants, including Berberis vulgaris, Berberis aristata, and Coptis chinensis . It has a long history of use in traditional Chinese and Ayurvedic medicine due to its potential health benefits. Berberine is known for its yellow color and has been used as a dye for wool, leather, and wood . It exhibits a strong yellow fluorescence under ultraviolet light, making it useful in histology for staining heparin in mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Berberine can be synthesized artificially. One common method involves the reaction of 2-(methoxyl methyl)-3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of tetrabutylammonium bromide . The reaction is carried out in toluene at 100°C, followed by phase separation and recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of berberine often involves extraction from natural sources such as the roots, stems, and bark of Berberis species. The extraction process typically includes steps like drying, grinding, and solvent extraction. The crude extract is then purified using techniques like column chromatography to obtain high-purity berberine .
Chemical Reactions Analysis
Types of Reactions
Berberine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dihydroberberine can be oxidized to 13-oxidoberberine under aerated conditions .
Common Reagents and Conditions
Common reagents used in the reactions of berberine include oxidizing agents like Rose Bengal and reducing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of berberine, such as 13-oxidoberberine and dihydroberberine .
Scientific Research Applications
Berberine has a wide range of scientific research applications across various fields:
Chemistry: Berberine is used as a natural dye and a fluorescent stain in histology.
Biology: It has been studied for its antibacterial, anti-inflammatory, and antioxidant properties.
Medicine: Berberine shows potential in treating conditions like diabetes, high cholesterol, and cardiovascular diseases.
Mechanism of Action
Berberine exerts its effects through multiple molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism . Berberine also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation and oxidative stress . Additionally, it affects various other pathways, including mitogen-activated protein kinase (MAPK), silent information regulator 1 (SIRT-1), and hypoxia-inducible factor 1α (HIF-1α) .
Comparison with Similar Compounds
Berberine is often compared with other natural compounds that have similar health benefits. Some of these compounds include:
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Resveratrol: Found in grapes and red wine, known for its cardiovascular benefits.
Quercetin: Found in various fruits and vegetables, known for its anti-inflammatory and antioxidant effects.
Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant properties.
Compared to these compounds, berberine is unique in its ability to activate AMPK and its broad range of therapeutic applications, particularly in metabolic and cardiovascular health .
Properties
Molecular Formula |
C23H24ClNO5 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;propan-2-one;chloride |
InChI |
InChI=1S/C20H18NO4.C3H6O.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-3(2)4;/h3-4,7-10H,5-6,11H2,1-2H3;1-2H3;1H/q+1;;/p-1 |
InChI Key |
UMAAATZDEZLEAD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] |
Origin of Product |
United States |
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